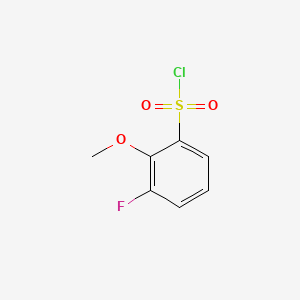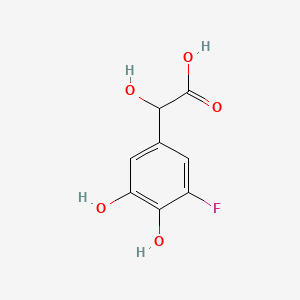
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H7FO5 It is a derivative of phenylacetic acid, characterized by the presence of fluorine and hydroxyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and hydroxyl groups onto a phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, hydroxylation, and subsequent purification to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler phenylacetic acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products:
Oxidation: Quinones or other oxidized phenylacetic acid derivatives.
Reduction: Dehydroxylated phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological molecules.
Comparación Con Compuestos Similares
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but lacks one hydroxyl group.
4,5-Dihydroxyphenylacetic acid: Similar structure but lacks the fluorine atom.
3,4-Dihydroxyphenylacetic acid: Similar structure but lacks both the fluorine atom and one hydroxyl group.
Uniqueness: 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine and multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its potential therapeutic properties.
Propiedades
Número CAS |
152354-24-0 |
|---|---|
Fórmula molecular |
C8H7FO5 |
Peso molecular |
202.137 |
Nombre IUPAC |
2-(3-fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,10-12H,(H,13,14) |
Clave InChI |
QDRHRJYPRQJDPA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)C(C(=O)O)O |
Sinónimos |
Benzeneacetic acid, 3-fluoro-alpha,4,5-trihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



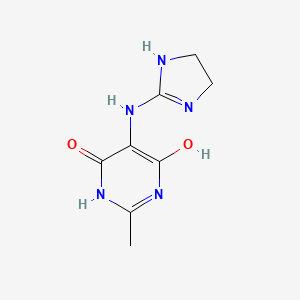



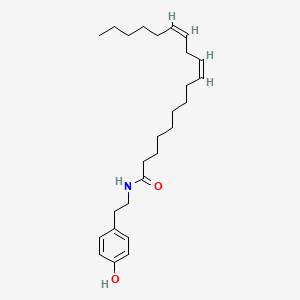
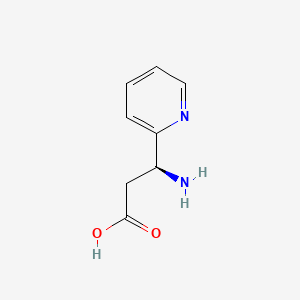
![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)
